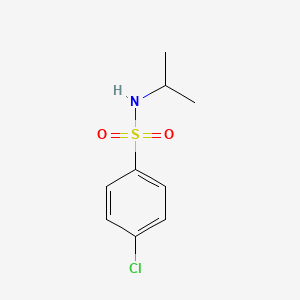

4-chloro-N-isopropylbenzenesulfonamide

Descripción general

Descripción

4-chloro-N-isopropylbenzenesulfonamide is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound is also known as chloramine-T and is commonly used as a disinfectant and a mild oxidizing agent.

Aplicaciones Científicas De Investigación

Anticancer Drug Development

4-chloro-N-isopropylbenzenesulfonamide derivatives have been studied for their potential as anticancer drug candidates. A study synthesized new dibenzenesulfonamides and investigated their cytotoxicity on various tumor and non-tumor cell lines. These compounds showed effective inhibition of tumor-associated human carbonic anhydrase IX and XII isoenzymes, crucial in cancer development and progression (Gul et al., 2018).

Photooxidation Studies

Research on this compound includes studies on photooxidation. For example, irradiating 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions led to the production of 4-chloronitrosobenzene and 4-chloronitrobenzene, significant in environmental chemistry (Miller & Crosby, 1983).

Ring-forming Cascade En Route to Carbonic Anhydrase Inhibitors

A study demonstrated the reaction of 4-chloro-3-nitrobenzenesulfonamide with electrophilic phenols, leading to novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, highlighting their pharmaceutical potential (Sapegin et al., 2018).

Anti-HIV-1 Integrase and Cytotoxic Activities

Derivatives of this compound have been synthesized and evaluated for their inhibitory effect on HIV-1 integrase and cytotoxic activities against various human tumor cell lines. This highlights their potential application in antiviral and anticancer therapies (Brzozowski et al., 2008).

Soil Transport Studies

The compound has been a subject in studies like the transport of chlorsulfuron (a derivative) through soil columns. This is relevant for understanding the environmental impact and mobility of such compounds in agricultural settings (Veeh et al., 1994).

Electrochemical Studies

Electrochemical behavior of this compound derivatives has been analyzed, providing insights into their potential applications in electrochemistry and materials science (Huebra & Elizalde, 2011).

Copper Extraction Research

The use of this compound in copper extraction, particularly in toluene solutions, has been explored. This research is significant for the mining and metallurgical industries (Almela et al., 2004).

DNA Binding and Anticancer Activity

Investigations into mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, have demonstrated their effectiveness in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Such studies are crucial for the development of new chemotherapy agents (González-Álvarez et al., 2013).

Schiff Base Synthesis and Biological Potential

The synthesis of Schiff bases from this compound and their biological activities, such as enzyme inhibition and antioxidant properties, have been studied. This is relevant in the field of medicinal chemistry and drug design (Kausar et al., 2019).

Synthesis of Derivatives for Bioimaging

The development of probes for selective detection of ions in aqueous solutions and their applications in bioimaging, using derivatives of this compound, has been explored. This research is significant for biological and medical imaging technologies (Ravichandiran et al., 2020).

Propiedades

IUPAC Name |

4-chloro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURQJARFZVYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323568 | |

| Record name | ST50182497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-19-7 | |

| Record name | NSC404322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50182497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

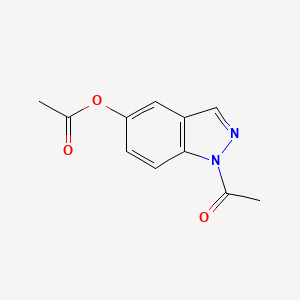

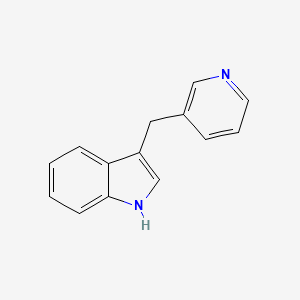

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)